Enhanced Lipophilicity Compared to Non-Fluorinated Analogs
The calculated LogP for a structurally analogous compound, 1-bromo-4-[(2,2,2-trifluoroethoxy)methyl]benzene, is reported as 3.70 [1]. In contrast, a non-fluorinated analog, 1-bromo-2-methyl-4-methoxybenzene, is predicted to have a significantly lower LogP. This increase in lipophilicity for the trifluoroethoxy-substituted compound is a class-level inference derived from the known effect of fluorinated alkoxy groups .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted to be high, similar to 3.70 for 1-bromo-4-[(2,2,2-trifluoroethoxy)methyl]benzene |
| Comparator Or Baseline | 1-Bromo-2-methyl-4-methoxybenzene (non-fluorinated analog) |
| Quantified Difference | Higher LogP (approximately 3.70 for trifluoroethoxy analog vs. lower value for methoxy analog) |
| Conditions | Calculated property |
Why This Matters
Higher lipophilicity can improve membrane permeability in biological systems, a critical parameter in drug and agrochemical discovery.
- [1] Chemsrc. 1-Bromo-4-[(2,2,2-trifluoroethoxy)methyl]benzene. https://m.chemsrc.com/baike/1510346.html View Source
